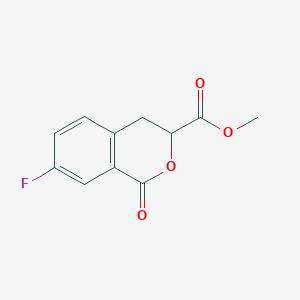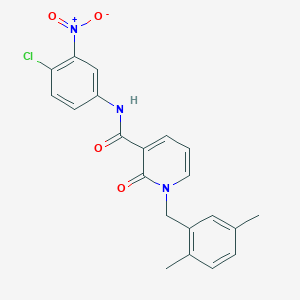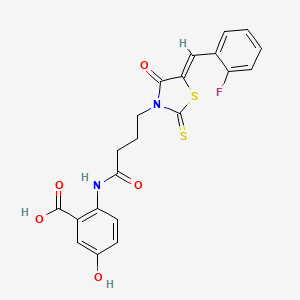
Methyl 7-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylate is a chemical compound that belongs to the class of isochromenes. It is a versatile intermediate used in the synthesis of various biologically active compounds. The compound has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Methyl 7-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylate is not well understood. However, it is believed to exert its biological activity through the inhibition of key enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to exhibit potent anti-inflammatory activity in various animal models of inflammation. It has also been shown to exhibit antitumor activity in various cancer cell lines. Additionally, it has been shown to exhibit antifungal activity against various fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 7-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylate has several advantages for lab experiments. Firstly, it is a readily available and inexpensive intermediate that can be synthesized in large quantities. Secondly, it exhibits a wide range of biological activities, making it a versatile compound for the synthesis of various biologically active compounds. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the research and development of Methyl 7-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylate. Firstly, there is a need for further studies to elucidate the mechanism of action of the compound. Secondly, the compound could be further optimized for its biological activity by modifying its chemical structure. Thirdly, the compound could be evaluated for its potential applications in the treatment of various diseases such as cancer, inflammation, and fungal infections. Finally, there is a need for the development of more efficient and scalable synthesis methods for the compound to facilitate its widespread use in medicinal chemistry research.
Conclusion
In conclusion, this compound is a versatile intermediate that has gained significant attention in recent years due to its potential applications in medicinal chemistry. The compound exhibits a wide range of biological activities and has been used in the synthesis of various biologically active compounds. Further research is needed to fully understand the mechanism of action of the compound and to optimize its biological activity for various applications.
Métodos De Síntesis
The synthesis of Methyl 7-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylate involves the reaction of 4-hydroxycoumarin with ethyl 2-fluoroacetoacetate in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the desired compound. The yield of the reaction is typically high, and the purity of the product can be achieved through simple purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
Methyl 7-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylate has been used as a key intermediate in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of potent antitumor agents such as 7-fluoro-3-(4-methoxyphenyl)-1-oxo-2,3-dihydroisochromene-4-carboxylic acid ethyl ester. The compound has also been used in the synthesis of novel anti-inflammatory agents and antifungal agents. The versatility of this compound makes it an attractive intermediate for the synthesis of a wide range of biologically active compounds.
Propiedades
IUPAC Name |
methyl 7-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-15-11(14)9-4-6-2-3-7(12)5-8(6)10(13)16-9/h2-3,5,9H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJSBTKDVHBNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C=C(C=C2)F)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2720512.png)
![5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid](/img/structure/B2720513.png)
![2-[(4-Methoxy-3-morpholin-4-ylsulfonylphenyl)methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2720516.png)
![1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one](/img/structure/B2720520.png)



![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B2720525.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2720526.png)

![4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2720531.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2720532.png)
![3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide](/img/structure/B2720533.png)
